

The Oral Availability of GB1908: A Technical Overview

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Compound of Interest

Compound Name: GB1908
Cat. No.: B15610778

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the oral availability and preclinical profile of **GB1908**, a selective, orally active inhibitor of galectin-1. The information is compiled from publicly available research and is intended to provide a comprehensive resource for professionals in the field of drug development and cancer research.

Introduction to GB1908

GB1908 is a novel small molecule glycomimetic that acts as a potent and selective inhibitor of the carbohydrate recognition domain (CRD) of galectin-1.^{[1][2][3]} Galectin-1 is a beta-galactoside-binding lectin that is implicated in various pro-tumorigenic processes, including immune suppression and T-cell apoptosis.^{[1][3]} By inhibiting galectin-1, **GB1908** has demonstrated potential as a therapeutic agent for various cancers, particularly those where high galectin-1 expression is correlated with poor patient outcomes.^{[1][3]} Preclinical studies have shown that **GB1908** can attenuate galectin-1-induced T-cell apoptosis and reduce the production of immunosuppressive cytokines.^{[1][3]}

Quantitative Preclinical Data

The following tables summarize the key quantitative data available for **GB1908** from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity and Selectivity of GB1908

Parameter	Species	Value	Reference
Binding Affinity (Kd)			
Galectin-1	Human	57 nM	[2]
Galectin-3	Human	6.0 μM	[2]
Inhibitory Constant (Ki)			
Galectin-1	Human	57 nM	[4]
Galectin-1	Mouse	72 nM	[4]
In Vitro Efficacy			
IC50 (Jurkat cell apoptosis)	Human	850 nM	[2][4]

Table 2: In Vivo Mouse Pharmacokinetic Parameters of GB1908

Route of Administration	Dose	Observation	Reference
Oral (p.o.)	30 mg/kg b.i.d.	Resulted in free plasma levels of GB1908 above the galectin-1 Kd for 24 hours. This regimen reduced the growth of primary lung tumor LL/2 in a syngeneic mouse model.	[2]
Oral (p.o.)	10 mg/kg (single dose)	Mouse pharmacokinetic studies were performed at this dose.	[5]
Intravenous (i.v.)	1 mg/kg (single dose)	Mouse pharmacokinetic studies were performed at this dose.	[5]

Note: The absolute oral bioavailability (F%) of **GB1908** has not been explicitly reported in the reviewed literature.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Mice

While detailed step-by-step protocols are proprietary to the conducting researchers, the available literature indicates the following general methodology for the pharmacokinetic evaluation of **GB1908** in mice:

- Animal Model: Syngeneic mouse models were used for pharmacokinetic and efficacy studies.[2]

- Drug Administration:
 - Oral (p.o.): **GB1908** was administered via oral gavage. For single-dose studies, 10 mg/kg was used.[5] For efficacy studies, a twice-daily (b.i.d.) regimen of 30 mg/kg was employed. [2]
 - Intravenous (i.v.): A single dose of 1 mg/kg was administered for comparative pharmacokinetic analysis.[5]
- Formulation: For oral administration, a specific formulation was developed to ensure stability and delivery.[5] One described formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, yielding a clear solution of at least 2.5 mg/mL.[4] Another formulation for oral and intraperitoneal injection is a suspended solution of 2.5 mg/mL in 10% DMSO, 90% Corn Oil.[4]
- Sample Collection: Blood samples were likely collected at various time points post-administration to determine the plasma concentration of **GB1908** over time.
- Analysis: The plasma concentrations of **GB1908** were measured to determine key pharmacokinetic parameters. The goal of the dosing regimen in the efficacy studies was to maintain free plasma concentrations of the drug above its galectin-1 Kd for a 24-hour period. [2]

Galectin-1-Induced T-Cell Apoptosis Assay

The in vitro efficacy of **GB1908** was assessed by its ability to inhibit galectin-1-induced apoptosis in a human T-cell line (Jurkat cells).[2][4]

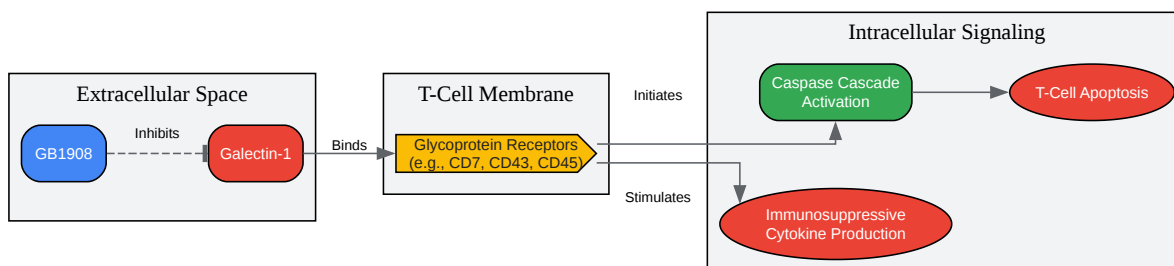
- Cell Line: Jurkat cells, a human T-lymphocyte cell line, were used.
- Induction of Apoptosis: Recombinant galectin-1 was added to the Jurkat cell culture to induce apoptosis.
- Inhibition: **GB1908** was added to the cell culture at varying concentrations (e.g., 0.1-10 μ M) for a specified period (e.g., 16 hours) to assess its ability to block galectin-1-induced apoptosis.[4]

- Endpoint: The half-maximal inhibitory concentration (IC50) was determined, representing the concentration of **GB1908** required to inhibit 50% of the galectin-1-induced apoptosis.

Signaling Pathway and Experimental Workflow

GB1908 Mechanism of Action: Inhibition of Galectin-1 Signaling

GB1908 exerts its therapeutic effect by inhibiting the binding of galectin-1 to its cell surface glycoprotein receptors on T-cells, thereby blocking the downstream signaling cascade that leads to apoptosis and the production of immunosuppressive cytokines.

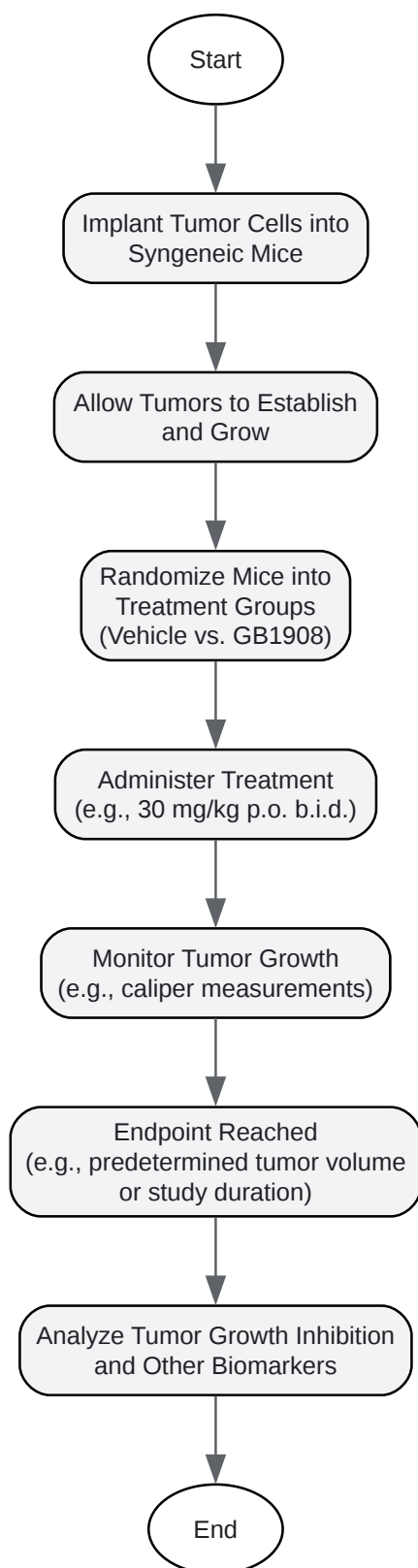


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Caption: Mechanism of action of **GB1908** in preventing T-cell apoptosis.

In Vivo Efficacy Study Workflow

The following diagram outlines the general workflow for assessing the in vivo efficacy of **GB1908** in a syngeneic mouse model of cancer.



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Caption: General workflow for in vivo efficacy studies of **GB1908**.

Conclusion

GB1908 is a promising, orally available galectin-1 inhibitor with demonstrated preclinical efficacy in mouse models of cancer. The available data on its in vitro activity, selectivity, and in vivo pharmacokinetics support its continued development as a potential cancer therapeutic. While a specific oral bioavailability percentage is not yet publicly available, the successful outcomes of oral dosing in preclinical efficacy studies underscore its potential for oral administration in clinical settings. Further investigation into its complete pharmacokinetic profile and safety in humans is warranted.

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